[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine
Overview
Description
“[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” is a chemical compound with the molecular formula C10H16N2S . It is also known as "3-Pyrrolidinemethanamine, 1-methyl-2-(2-thienyl)-" .
Molecular Structure Analysis
The molecular structure of “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” has been analyzed using density functional theory (DFT) calculations . The geometric data obtained from these calculations are very close to the results from X-ray diffraction analysis .Chemical Reactions Analysis
While specific chemical reactions involving “[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine” are not available, similar compounds have been involved in various chemical reactions. For instance, pyrimidine derivatives, which are nitrogen-rich fused heterocyclic compounds, have been synthesized through ring-opening, ring-closing, and substitution reactions .Scientific Research Applications
Potential Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, including compounds similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been synthesized and screened for anticonvulsant activity. These compounds exhibit significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxic Properties in Cancer Therapy
Iron(III) complexes involving similar pyrrolidine-based structures have demonstrated remarkable photocytotoxicity in red light, making them potential candidates for targeted cancer therapy. These complexes selectively induce apoptosis in cancer cells by generating reactive oxygen species when exposed to red light (Basu et al., 2014); (Basu et al., 2015).
Anticancer Activity of Metal Complexes
Palladium(II) and Platinum(II) complexes using pyrrole Schiff bases have shown significant anticancer activity. These complexes, including those with structures akin to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, exhibit strong DNA-binding affinity and selective cytotoxic activity against various cancer cell lines (Mbugua et al., 2020).
Catalytic Applications
Unsymmetrical pincer palladacycles, synthesized from derivatives similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have shown good catalytic activity and selectivity in applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Chemosensors for Transition Metal Ions
Compounds similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine have been used to synthesize chemosensors with remarkable selectivity towards certain metal ions like Cu2+. These chemosensors exhibit significant changes in color upon complexation, demonstrating potential in metal ion detection (Gosavi-Mirkute et al., 2017).
Antiosteoclast Activity
Derivatives of pyrrolidine, including structures akin to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have shown promising antiosteoclast and osteoblast activity, indicating potential applications in bone health and diseases related to bone degradation (Reddy et al., 2012).
Asymmetric Synthesis in Drug Development
2-(1-Aminoalkyl)piperidines, synthesized using compounds structurally related to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, are utilized in asymmetric synthesis, contributing to the development of new drugs (Froelich et al., 1996).
Antiviral Activity
Derivatives of pyrrolidine, similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been evaluated for antiviral activity against influenza A, demonstrating potential in antiviral drug development (Zoidis et al., 2003).
Electro-Optic Materials
Pyrrole-based donor-acceptor chromophores, synthesized from compounds structurally related to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been used to develop nonlinear optical/electro-optic materials, demonstrating potential in advanced material science applications (Facchetti et al., 2003).
Conducting Polymer and Electrochromic Device
Compounds including thiophene and pyrrole units, similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been used to synthesize soluble conducting polymers for applications in electrochromic devices (Variş et al., 2006).
Catalytic Activity in Suzuki-Miyaura Reaction
Pincer type ONN tridentate Schiff base ligands, similar to [1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine, have been synthesized and used in Pd(II) complexes, exhibiting excellent catalytic activity in the Suzuki-Miyaura reaction (Shukla et al., 2021).
Future Directions
properties
IUPAC Name |
(1-methyl-2-thiophen-2-ylpyrrolidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-12-5-4-8(7-11)10(12)9-3-2-6-13-9/h2-3,6,8,10H,4-5,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWZIDWJNRGCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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